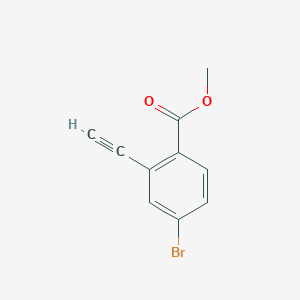
Methyl 4-bromo-2-ethynylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-ethynylbenzoate: is an organic compound with the molecular formula C10H7BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a bromine atom and an ethynyl group, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of methyl 4-bromo-2-ethynylbenzoate typically begins with the bromination of methyl benzoate. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to selectively introduce a bromine atom at the para position.
Ethynylation: The next step involves the introduction of the ethynyl group. This can be achieved through a Sonogashira coupling reaction, where the brominated intermediate reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-bromo-2-ethynylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethynyl group can be oxidized to form various carbonyl compounds or reduced to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form larger conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzoates, carbonyl compounds, alkenes, and alkanes depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 4-bromo-2-ethynylbenzoate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-ethynylbenzoate in chemical reactions involves the activation of the benzene ring and the ethynyl group. The bromine atom serves as a leaving group in substitution reactions, while the ethynyl group can participate in various coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Methyl 4-ethynylbenzoate: Lacks the bromine atom but has similar reactivity due to the ethynyl group.
Methyl 4-bromobenzoate: Lacks the ethynyl group but can undergo similar substitution reactions.
Methyl 2-ethynylbenzoate: The ethynyl group is at a different position, affecting its reactivity and applications.
Uniqueness: Methyl 4-bromo-2-ethynylbenzoate is unique due to the presence of both the bromine and ethynyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H7BrO2 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
methyl 4-bromo-2-ethynylbenzoate |
InChI |
InChI=1S/C10H7BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3 |
InChI Key |
NUHIQTXVGMRMTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















